molecular formula C5H7BrN2OS B8444171 5-Bromo-4-methoxymethyl-thiazol-2-ylamine

5-Bromo-4-methoxymethyl-thiazol-2-ylamine

Cat. No. B8444171
M. Wt: 223.09 g/mol
InChI Key: MMRLDZUZNFGUSB-UHFFFAOYSA-N
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Patent
US07868030B2

Procedure details

4-Methoxymethyl-thiazol-2-ylamine (170 mg, 1.1 mmol) is dissolved in acetonitrile and N-bromosuccinimide. (231 mg, 1.3 mmol, 1.1 equiv.) was added in one portion. The mixture was stirred at room temp. for 2 hours, then filtered and the filtrate was evaporated. After purification on silica-gel with ethyl acetate/n-heptane as eluent, 260 mg of a light red solid were obtained: MS: m/e 222.8 (M+H).
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[N:5]=[C:6]([NH2:9])[S:7][CH:8]=1.[Br:10]N1C(=O)CCC1=O>C(#N)C>[Br:10][C:8]1[S:7][C:6]([NH2:9])=[N:5][C:4]=1[CH2:3][O:2][CH3:1]

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
COCC=1N=C(SC1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at room temp. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(231 mg, 1.3 mmol, 1.1 equiv.) was added in one portion
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
After purification on silica-gel with ethyl acetate/n-heptane as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(N=C(S1)N)COC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.